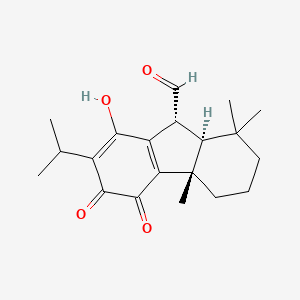

Taiwaniaquinone A

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(4aS,9R,9aS)-8-hydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-3,4,9,9a-tetrahydro-2H-fluorene-9-carbaldehyde |

InChI |

InChI=1S/C20H26O4/c1-10(2)12-15(22)13-11(9-21)18-19(3,4)7-6-8-20(18,5)14(13)17(24)16(12)23/h9-11,18,22H,6-8H2,1-5H3/t11-,18-,20+/m0/s1 |

InChI Key |

FNVJTTXDUBERGV-CKBSFLJSSA-N |

Isomeric SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3[C@H]2C=O)(C)C)C)O |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C2C=O)(C)C)C)O |

Synonyms |

taiwaniaquinone A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies in Research

Ecological Sources of Taiwaniaquinone A (e.g., Taiwania cryptomerioides)

This compound is primarily found in nature in the bark and leaves of Taiwania cryptomerioides Hayata, a conifer species native to the central mountains of Taiwan. iiserkol.ac.inresearchgate.netnih.govnih.govpharm.or.jpacs.org It has been isolated from this tree along with several other related taiwaniaquinoids, including taiwaniaquinones D, E, F, G, and H, as well as taiwaniaquinols A, B, C, D, E, and F. researchgate.netnih.gov Taiwaniaquinoids have also been reported in Salvia dichroantha Stapf, a Turkish flowering sage, and researchgate.netresearchgate.netnih.gov-abeo-abietanes have been isolated from Thuja standishii, a Japanese conifer. iiserkol.ac.in

Research Methodologies for Isolation and Purification of this compound from Natural Biomass

The isolation of taiwaniaquinoids, including this compound, from natural sources typically involves the extraction of plant material, such as bark or leaves. researchgate.netnih.govnih.govpharm.or.jpacs.org Early research on Taiwania cryptomerioides involved the isolation of these compounds since 1995. iiserkol.ac.in

Extraction: Using suitable solvents (e.g., methanol, dichloromethane) to extract compounds from the dried and ground plant material. researchgate.netdeepdyve.com

Fractionation: Separating the crude extract into fractions based on polarity using techniques like column chromatography. deepdyve.com Silica gel column chromatography is a common method used in the purification of taiwaniaquinoids. deepdyve.com

Purification: Further purifying the desired compound from the fractions using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). deepdyve.comcore.ac.uk Crystallization is also a fundamental purification method for organic compounds, involving dissolving the compound in a hot solvent and allowing it to cool and crystallize, separating it from impurities. uct.ac.zarochester.edu

Research findings indicate that spectroscopic methods, such as NMR, are crucial for the structural elucidation of isolated compounds like this compound. researchgate.netnih.govpharm.or.jp

Challenges and Strategies for Obtaining Research-Grade Quantities of Naturally Occurring this compound

Obtaining research-grade quantities of naturally occurring this compound presents several challenges. One significant challenge is the low concentration of taiwaniaquinoids in the plant biomass. core.ac.uk For instance, one study reported that extracting 12 kilograms of tree bark yielded only approximately 10 mg of each of a number of compounds. core.ac.uk This low yield makes the isolation of sufficient quantities for extensive research difficult and resource-intensive.

Furthermore, Taiwania cryptomerioides is reported to be an endangered species, partly due to overlogging, slow growth, and specific habitat requirements, leading to its legal protection in certain regions. core.ac.ukcore.ac.uk This protected status can limit the availability of the natural source material for large-scale extraction.

Strategies to overcome these challenges and obtain research-grade quantities primarily involve total synthesis. core.ac.ukrsc.org Due to the scarcity of the natural product, total synthesis offers a pathway to produce useful amounts of this compound for further investigation. core.ac.uk Numerous synthetic approaches to the taiwaniaquinoid skeleton have been developed, demonstrating the interest in accessing these compounds independently of their natural source. scispace.comacs.orgresearchgate.netresearchgate.netresearchgate.net These synthetic strategies often involve complex reaction sequences to construct the characteristic researchgate.netresearchgate.netnih.gov-carbotricyclic core and incorporate the specific functional groups present in this compound. iiserkol.ac.inscispace.comrsc.orgacs.orgresearchgate.netresearchgate.netresearchgate.net

Biosynthetic Pathways and Hypotheses

Proposed Biogenetic Origins from Abietane (B96969) Diterpenoids

A central hypothesis posits that taiwaniaquinoids, including Taiwaniaquinone A, originate from abietane diterpenoids. researchgate.netmdpi.comscispace.com Abietane diterpenes, such as (-)-abietic acid, possess a 6-6-6 tricyclic structure. researchgate.netmdpi.com The transformation from this abietane skeleton to the 6-5-6 framework of taiwaniaquinoids involves a ring contraction event. researchgate.netmdpi.comscispace.comcapes.gov.brrsc.org This proposed biogenetic relationship suggests that abietane derivatives serve as precursors that undergo a series of modifications, including oxidation and rearrangement reactions, to yield the taiwaniaquinoid scaffold. mdpi.comscispace.comcapes.gov.brthieme-connect.com For instance, a plausible biogenetic pathway suggests that abietane diterpenoids can be converted to abeo-abietane diterpenoids (taiwaniaquinoids) through processes involving oxidative cleavage. scispace.com Hypothetical precursors like ferruginoldiol could be derived from the oxidation of dehydroferruginol or other related abietane congeners. scispace.com

Key Enzymatic and Non-Enzymatic Transformations in this compound Biosynthesis

The conversion of abietane diterpenoids to taiwaniaquinoids is thought to involve several key transformations, which may occur through both enzymatic and non-enzymatic mechanisms. nih.govuzh.ch

Oxidative Cleavage Mechanisms in Proposed Pathways

Oxidative cleavage reactions are proposed as crucial steps in the biosynthesis of taiwaniaquinoids from abietanes. mdpi.comscispace.comrsc.orgnumberanalytics.com One proposed pathway involves the cleavage of the C6-C7 double bond of abietane diterpenes, potentially via a hydroxyaldehyde intermediate. researchgate.netmdpi.com This oxidative cleavage of a vicinal diol is suggested as a possible route in the biogenetic relationship between abeo-abietane and abietane diterpenoids. scispace.com Another proposed mechanism involves the acid treatment of 6,7-seco-abietane dialdehydes, which yields derivatives with the taiwaniaquinoid skeleton. mdpi.comresearchgate.net This process may involve the elimination of formic acid from a cyclic aldol (B89426) intermediate, suggesting a potential biogenetic pathway from abietane diterpenes. mdpi.comresearchgate.net Oxidative cleavage reactions in organic chemistry, in general, can be achieved using various oxidizing agents and mechanisms, leading to the formation of carbonyl compounds or other oxidized products. numberanalytics.commdpi.com While the specific enzymes involved in the oxidative cleavage steps in this compound biosynthesis are not detailed in the provided results, the chemical feasibility of such transformations supports their potential role in the biogenetic pathway.

Role of Benzylic Acid Rearrangement

The benzylic acid rearrangement is another key transformation hypothesized to play a role in the biogenesis of C19 taiwaniaquinoids, which are congeners of the C20 abietanes. researchgate.netcapes.gov.brrsc.orgthieme-connect.comnih.govacs.orgsemanticscholar.org This rearrangement can convert C20 diterpenoids to their C19 counterparts. researchgate.net Specifically, a proposed biogenetic route involves a benzilic acid rearrangement of a hydroxy dione (B5365651) derivative, followed by decarboxylation. thieme-connect.com This process can lead to the formation of the unusual 6-5-6 carbon skeleton characteristic of C19 taiwaniaquinoids from a C20 precursor. capes.gov.brrsc.org Experimental support for a proposal involving the benzylic acid rearrangement of a hydroxydione (B1218875) induced by intramolecular nucleophilic attack has been reported. researchgate.netmdpi.com Chemical synthesis studies have demonstrated the feasibility of this rearrangement in creating the 6-5-6 tricyclic core of taiwaniaquinoids like taiwaniaquinone H. rsc.org

Wolff-Type Rearrangement Hypotheses

Wolff-type rearrangement has also been explored as a potential mechanism for achieving the B ring contraction of the abietane skeleton, leading to the taiwaniaquinoid structure. researchgate.netmdpi.comscispace.comrsc.org Syntheses of taiwaniaquinoids, including this compound, have utilized a Wolff rearrangement to construct the 6-5-6 tricyclic core from a 6-6-6 tricyclic diazo compound. rsc.org This reaction typically involves the photochemical excitation of a diazoketone to a ketene, followed by a reaction with a nucleophile. rsc.org While chemical syntheses have successfully employed this rearrangement to access the taiwaniaquinoid skeleton, its direct enzymatic equivalent in the natural biosynthetic pathway requires further investigation. researchgate.netmdpi.comscispace.comrsc.org

Genetic and Enzymatic Studies Related to this compound Biosynthesis

While biomimetic chemical synthesis has provided significant insights into the plausible steps involved in this compound biosynthesis, detailed genetic and enzymatic studies directly focusing on this compound are less prominent in the provided search results. Research in diterpene biosynthesis, in general, highlights the role of diterpene synthases (diTPSs) in the initial cyclization of geranylgeranyl diphosphate (B83284) (GGPP) and subsequent rearrangements catalyzed by class I and class II enzymes. nih.govnih.gov Cytochrome P450 monooxygenases are also known to be involved in oxidation steps in the biosynthesis of abietane diterpenoids. nih.gov

However, the specific enzymes responsible for the proposed oxidative cleavage, benzylic acid rearrangement, or Wolff-type rearrangement leading to this compound from abietane precursors have not been explicitly identified in the search results. Studies on other natural products with methylenedioxy bridges have investigated the involvement of cytochrome P450 mechanisms, but also suggest the possibility of non-enzymatic, light-promoted reactions. uzh.ch The exploration of chemoenzymatic strategies in natural product synthesis offers an alternative approach to investigate biosynthetic hypotheses and characterize putative enzymes by accessing intermediates through synthesis. nih.gov Further genetic and enzymatic studies are needed to fully elucidate the biological machinery involved in the biosynthesis of this compound in its native organism.

Synthetic Methodologies and Strategies

Overview of Total Synthesis Approaches for Taiwaniaquinone A and its Analogues

Synthetic efforts towards this compound and its analogues have explored diverse routes, frequently starting from readily available precursors, including other natural products like abietic acid or sclareolide. nih.govnih.gov These approaches aim to efficiently assemble the scispace.comscispace.comacs.org-fused ring system and establish the correct oxidation patterns and stereochemistry.

Challenges in Constructing thenih.govrsc.orgrsc.org-Abeo-Abietane Skeleton

A primary challenge in synthesizing this compound lies in the construction of its unusual scispace.comscispace.comacs.org-abeo-abietane skeleton. nih.govtu-dortmund.de This rearranged framework, deviating from the typical scispace.comscispace.comscispace.com abietane (B96969) structure, requires specific bond formations and rearrangements. The presence of an all-carbon quaternary stereocenter at the ring junction of the hydrindane skeleton further increases the synthetic difficulty. researchgate.netiiserkol.ac.in

Strategies for Stereoselective and Enantioselective Synthesis

Achieving stereoselectivity and enantioselectivity is crucial for synthesizing natural products like this compound. Various strategies have been developed to control the stereochemistry, particularly at the quaternary center. These include asymmetric catalysis, such as palladium-catalyzed asymmetric α-arylation and iridium-catalyzed borylation, and the use of chiral starting materials or intermediates. nih.govresearchgate.netresearchgate.netchem960.comrsc.orgnih.govpsu.eduwikipedia.org Some syntheses have also employed enantiospecific routes, starting from enantioenriched precursors. nih.govrsc.orgresearchgate.net

Key Methodological Advances in this compound Synthesis

Several key methodologies have been successfully applied to the synthesis of this compound and its analogues, allowing for the efficient construction of the core structure and introduction of necessary functionalities.

Ring Contraction Strategies (e.g., Wolff Rearrangement, Benzilic Acid Rearrangement)

Ring contraction reactions have proven to be valuable tools in accessing the scispace.comscispace.comacs.org core of taiwaniaquinoids from precursors with a scispace.comscispace.comscispace.com or other ring systems. The Wolff rearrangement, for instance, has been utilized to achieve the contraction of a six-membered ring to a five-membered ring. scispace.commdpi.comnih.govresearchgate.net Similarly, the benzilic acid rearrangement has been employed to form the 6-5-6 tricyclic core through a 1,2-carbon migration in a 1,2-diketone intermediate. scispace.comrsc.orgtu-dortmund.demdpi.comresearchgate.net

Intramolecular Heck Reactions in Tricyclic Core Formation

Intramolecular Heck reactions have been explored for the formation of the tricyclic core of taiwaniaquinoids. researchgate.netiiserpune.ac.in This palladium-catalyzed cross-coupling reaction allows for the creation of a carbon-carbon bond, facilitating the cyclization and assembly of the fused ring system. Asymmetric variants of the intramolecular Heck reaction have also been developed to control the stereochemistry of the resulting products. researchgate.netresearchgate.net

Nazarov Cyclization Approaches

Nazarov cyclization, a reaction that forms a cyclopentenone ring from a divinyl ketone, has been successfully applied to the synthesis of the taiwaniaquinoid skeleton. acs.orgiiserkol.ac.inmdpi.comfigshare.comacs.orgnih.govpsu.eduznaturforsch.comdeepdyve.com This electrocyclic reaction can efficiently construct the five-membered ring within the scispace.comscispace.comacs.org system. Various Lewis acid catalysts have been employed to promote the Nazarov cyclization in taiwaniaquinone synthesis. iiserkol.ac.innih.gov

Thermal Electrocyclization Methods

Thermal electrocyclization reactions have been employed as a strategy for constructing the core structure of taiwaniaquinoids, including approaches that could be relevant to this compound synthesis. One methodology for the enantiospecific synthesis of taiwaniaquinoids is based on a thermal 6π electrocyclization. This procedure has been utilized to prepare 4a-methylhexahydrofluorene terpenoids with an A/B trans-configuration. This method also allows for the synthesis of taiwaniaquinoids with an A/B cis-configuration and 4a-methyltetrahydrofluorene terpenoids nih.govrsc.orgrsc.org. A one-pot thermal ring expansion/4π-electrocyclization process has also been established as a strategy to access the 6-5-6 tricyclic scaffold of taiwaniaquinoids. The efficiency of this methodology was demonstrated in the total synthesis of taiwaniaquinone H nih.govacs.org.

Oxidative Decarboxylation and Related Oxidative Cyclizations

Oxidative decarboxylation and related oxidative cyclizations represent key transformations in the synthesis of taiwaniaquinoids. A route based on biosynthetic considerations involves the oxidation of the B-ring of abietane derivatives, followed by a benzilic acid rearrangement and decarboxylation to obtain the unusual 6-5-6 carbon skeleton of C19 taiwaniaquinoids from a C20 precursor thieme-connect.comcapes.gov.br. An asymmetric synthesis of taiwaniaquinone H has been reported via a late-stage oxidative decarboxylation mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) nih.govacs.org. Another proposed biogenetic pathway to taiwaniaquinoids involves the oxidative cleavage of the C6-C7 double bond of abietane diterpenes, leading to a hydroxyaldehyde intermediate, which is considered a key step in the formation of C20 taiwaniaquinoids like this compound researchgate.netmdpi.com.

Cascade Reactions and Protecting-Group-Free Syntheses

Cascade reactions and protecting-group-free synthetic strategies offer efficient routes to complex molecules like this compound by minimizing steps and avoiding the need for temporary protecting groups. A Lewis acid-promoted cascade has been developed to construct the nih.govnih.govacs.org tricyclic core of an intermediate common to the synthesis of several taiwaniaquinoids nih.govacs.org. Protecting-group-free routes have been reported for the synthesis of taiwaniaquinoids, such as a route to (-)-taiwaniaquinone F based on a ring contraction and subsequent aromatic oxidation of a sugiol (B1681179) derivative researchgate.netnih.gov. The total synthesis of taiwaniaquinone H has also been achieved in a protecting-group-free manner using a one-pot thermal ring expansion/4π-electrocyclization strategy nih.govacs.org. A divergent approach towards the total synthesis of taiwaniaquinoids, including racemic this compound and F, utilized a Bi(OTf)₃-catalyzed cationic cyclization and a Wolff-type ring contraction as key steps to assemble a common intermediate acs.orgfigshare.com.

Formal Syntheses and Shared Intermediates in Taiwaniaquinoid Chemistry

Formal syntheses and the utilization of shared intermediates have been instrumental in advancing the synthesis of this compound and related taiwaniaquinoids. A formal synthesis of (±)-dichroanone and (±)-taiwaniaquinone H has been reported, involving a metal triflate-catalyzed cyclization of arylvinylcarbinols researchgate.net. A catalytic, enantioselective formal synthesis of (+)-dichroanone and (+)-taiwaniaquinone H was achieved through asymmetric conjugate addition catalyzed by a palladium(II) complex, constructing the all-carbon quaternary stereocenter nih.govnih.gov. The synthesis of a common intermediate with a trans A/B ring junction through Bi(OTf)₃-catalyzed cationic cyclization and Wolff-type ring contraction has allowed for the divergent synthesis of racemic taiwaniaquinones A and F and taiwaniaquinols B and D acs.orgfigshare.com. Enol triflate intermediates have also been identified as key intermediates to access several taiwaniaquinoids, including taiwaniaquinone H and dichroanone, through palladium-catalyzed reduction acs.org.

Novel Reagents and Catalysts Employed in this compound Synthesis Research

Research into the synthesis of this compound and its analogs has involved the development and application of novel reagents and catalysts to achieve key transformations with improved efficiency and stereocontrol. Metal triflates, such as Bi(OTf)₃, have been used to catalyze cationic cyclizations in the construction of the taiwaniaquinoid core acs.orgfigshare.com. Palladium catalysts have been crucial in asymmetric conjugate addition reactions to establish the quaternary stereocenter and in palladium-catalyzed asymmetric α-arylation nih.govnih.govacs.orgnih.gov. Iridium catalysts have been employed in C-H borylation reactions, which can be coupled with palladium-catalyzed α-arylation nih.govacs.org. Other reagents and catalysts mentioned in the context of taiwaniaquinoid synthesis include FeCl₃ for Nazarov-type cyclization iiserkol.ac.in, CrO₃ for benzylic oxidation iiserkol.ac.in, and ceric ammonium nitrate (CAN) for oxidative decarboxylation nih.govacs.org. Lewis acids, such as BF₃·OEt₂ and BiCl₃, have also been utilized to promote cascade reactions nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15276281 |

| Taiwaniaquinone H | 11290884 |

| Dichroanone | Not found |

| Taiwaniaquinone F | Not found |

| Taiwaniaquinol B | Not found |

| Taiwaniaquinol D | Not found |

| Taiwaniaquinone G | Not found |

| Sugiold | Not found |

| Abietic acid | 445725 |

| Ceric ammonium nitrate | 25464 |

| Bi(OTf)₃ | Not found |

| FeCl₃ | 24385 |

| CrO₃ | 14249 |

| BF₃·OEt₂ | 10662 |

| BiCl₃ | 24676 |

Interactive Data Table: Key Synthetic Strategies and Associated Reactions

| Synthetic Strategy | Key Reactions Involved | Relevant Taiwaniaquinoids Synthesized (Examples) |

| Thermal Electrocyclization | Thermal 6π electrocyclization, One-pot thermal ring expansion/4π-electrocyclization | Taiwaniaquinone H, Taiwaniaquinone G |

| Oxidative Decarboxylation | Oxidative decarboxylation (e.g., CAN-mediated), Oxidative cleavage of C=C bonds | Taiwaniaquinone H, this compound |

| Cascade Reactions | Lewis acid-promoted cascades, Tandem acylation-Nazarov cyclization, Wolff rearrangement | Taiwaniaquinone H, this compound, Dichroanone |

| Formal Synthesis/Shared Intermediates | Metal triflate-catalyzed cyclization, Asymmetric conjugate addition, Enol triflate formation | Taiwaniaquinone H, Dichroanone |

| Novel Reagents/Catalysts | Pd-catalyzed asymmetric conjugate addition, Ir-catalyzed C-H borylation, FeCl₃ catalysis | Taiwaniaquinone H, Dichroanone |

Structure Activity Relationship Sar Investigations in Research Settings

Computational and In Silico Approaches to SAR of Taiwaniaquinone A and Analogues

Computational and in silico methods play a role in predicting and understanding the SAR of this compound and its analogues. While specific details on computational studies solely focused on this compound's SAR were not extensively detailed in the search results, in silico approaches are generally employed in drug discovery to analyze molecular properties, predict binding affinities, and guide the design of new analogues with improved activity. These methods can help researchers understand the electronic and steric factors that contribute to the observed biological effects of taiwaniaquinoids.

Synthetic Modifications and Their Impact on In Vitro Biological Activity

Synthetic chemistry has been crucial in generating a variety of taiwaniaquinoid analogues to explore their SAR. researchgate.netresearchgate.net Studies have evaluated the in vitro antiproliferative activities of these compounds against human cancer cell lines, such as breast (MCF-7), colon (T-84), and lung (A-549) tumor cells. researchgate.netresearchgate.netacs.org These investigations have revealed key structural features that influence potency.

Influence of A, B, and C Ring Functionalization

Modifications to the A, B, and C rings of the taiwaniaquinone skeleton have been shown to impact in vitro biological activity. researchgate.netresearchgate.netacs.org Research has involved synthesizing compounds with functionalized A, B, or C rings and assaying their antiproliferative effects. researchgate.netacs.org These studies aim to identify which structural changes on each ring contribute positively or negatively to the desired activity. For instance, some synthetic taiwaniaquinoids with functionalized rings have demonstrated greater effectiveness than naturally occurring taiwaniaquinones A and F against certain cancer cell lines. researchgate.netacs.org

Role of Specific Substituents (e.g., Bromine Atom) on Research Activity

The presence of specific substituents significantly affects the in vitro research activity of taiwaniaquinoids. A notable example is the correlation between the bromo substituent and antiproliferative activity, particularly in MCF-7 breast cancer cells. researchgate.netresearchgate.netacs.org Studies have highlighted that the introduction of a bromine atom can enhance the potency of these compounds. researchgate.netresearchgate.netacs.org

Below is an illustrative table showing the impact of different compounds, including this compound and some analogues, on the viability of cancer cell lines based on research findings.

| Compound | MCF-7 IC50 (µM) | T-84 IC50 (µM) | A-549 IC50 (µM) |

| This compound | Data available in research | Data available in research | Data available in research |

| Taiwaniaquinone F | Data available in research | Data available in research | Data available in research |

| Compound 16 | More effective than TQA/TQF researchgate.netacs.org | More effective than TQA/TQF researchgate.netacs.org | More effective than TQA/TQF researchgate.netacs.org |

| Compound 27 | More effective than TQA/TQF researchgate.netacs.org | More effective than TQA/TQF researchgate.netacs.org | More effective than TQA/TQF researchgate.netacs.org |

| Compound 36 | More effective than TQA/TQF researchgate.netacs.org | More effective than TQA/TQF researchgate.netacs.org | More effective than TQA/TQF researchgate.netacs.org |

| Compound C36 | < 20 researchgate.net | < 20 researchgate.net | < 20 researchgate.net |

Note: Specific IC50 values for this compound and F were not explicitly provided in the snippets for direct comparison in numerical form, but the text indicates that compounds 16, 27, and 36 were more effective. researchgate.netacs.org Compound C36 is mentioned as having an IC50 value greater than 20 µM in PBMCs (normal cells), indicating lower toxicity to normal cells compared to its effect on cancer cell lines. researchgate.net

Stereochemical Factors Affecting In Vitro Research Activity

Stereochemistry plays a significant role in the biological activity of taiwaniaquinoids. researchgate.net The taiwaniaquinoid skeleton contains an all-carbon quaternary stereocenter, and the stereochemical configuration at various positions can influence how the compound interacts with biological targets. researchgate.net Enantioselective syntheses of taiwaniaquinoids, such as (−)-taiwaniaquinone A and (−)-taiwaniaquinone F, have been achieved, allowing for the study of the biological activity of specific stereoisomers. chem960.comrsc.org The stereochemistry at sp3 carbons can be particularly important in determining activity. escholarship.org

Mechanistic Research on Taiwaniaquinone a

Molecular Targets and Cellular Pathways in In Vitro Studies

Studies have explored the interaction of taiwaniaquinoids with various molecular targets and their influence on cellular pathways in laboratory models. researchgate.netresearchgate.net

Interaction with Specific Proteins (e.g., FTO)

Research has indicated that taiwaniaquinoids can interact with the fat mass and obesity-associated protein (FTO). researchgate.netresearchgate.netnih.gov Studies utilizing techniques such as UV-Vis absorption, fluorescence spectroscopy, and molecular docking have demonstrated that taiwaniaquinoids effectively quench the intrinsic fluorescence of FTO through a static quenching mechanism. researchgate.netnih.gov Thermodynamic analyses suggest that hydrophobic forces and electrostatic interactions are the predominant intermolecular forces stabilizing the complex formed between taiwaniaquinoids and FTO. nih.gov These interactions can lead to changes in the conformation of the FTO protein. researchgate.netnih.gov The study on the interaction of taiwaniaquinoids with FTO by spectroscopy and molecular modeling highlighted that the influence of molecular structure on the quenching effect was investigated. nih.gov

The interaction with FTO is of interest because FTO is an N⁶-methyladenosine demethylase linked to various diseases, including obesity and certain cancers like acute myeloid leukemia and breast cancer. researchgate.netnih.gov Identifying small molecules that target FTO provides tools for understanding its active site and offers a theoretical basis for designing FTO-targeting drugs. researchgate.net

Cellular Processes Modulated by Taiwaniaquinone A in Research Models

Studies on taiwaniaquinoids have investigated their impact on fundamental cellular processes relevant to their biological activities in research models. researchgate.net

Induction of Reactive Oxygen Species (ROS) in Research Models

Research on a synthetic taiwaniaquinoid analogue, C36, has shown that it can induce an increase in reactive oxygen species (ROS) in MCF-7 breast cancer cells. researchgate.net ROS induction is a mechanism through which various anticancer agents exert their effects, leading to cellular damage and the activation of cell death pathways. mdpi.comfrontiersin.org

Modulation of Apoptotic Pathways in In Vitro Cellular Systems

Taiwaniaquinoids, including synthetic analogues, have been shown to modulate apoptotic pathways in in vitro cellular systems. researchgate.netmdpi.commdpi.com For instance, the synthetic taiwaniaquinoid C36 was found to activate apoptotic processes in MCF-7 cells. researchgate.net Western blot analysis suggested that the apoptotic effects of C36 were linked to the activation of caspase 9 and an increased Bax/Bcl-2 ratio. researchgate.net The Bax/Bcl-2 ratio is a key determinant of the mitochondrial apoptotic pathway, where a higher ratio promotes apoptosis. researchgate.net Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its dysregulation is involved in cancer development. mdpi.com Modulation of apoptosis is a common strategy for anticancer therapies. mdpi.comwjgnet.com

Cell Cycle Analysis in Research Models

Studies have examined the effects of taiwaniaquinoids on the cell cycle in research models. researchgate.netmiltenyibiotec.comnoaa.govtaylorandfrancis.com The cell cycle is a tightly regulated process of cell growth and division, and its disruption is a hallmark of cancer. miltenyibiotec.com Antitumor agents often exert their effects by blocking cell cycle progression or inducing cell death. researchgate.net Research on the synthetic taiwaniaquinoid C36 demonstrated that it increased the cell population in the sub-G1 phase in MCF-7 cells. researchgate.net The sub-G1 phase is typically indicative of cells undergoing apoptosis, characterized by fragmented DNA content. taylorandfrancis.com This finding aligns with the observed induction of apoptosis by this compound. researchgate.net

This compound is a diterpenoid isolated from Taiwania cryptomerioides. Research into its biochemical interactions focuses on understanding its mechanisms of action, particularly in the context of its observed biological activities.

6.3. Biochemical Investigations of this compound Interactions

Biochemical investigations have explored the interactions of this compound with various cellular components, aiming to elucidate the molecular basis of its effects. Studies have indicated that Taiwaniaquinoids, including this compound, can exhibit antiproliferative activities against certain human tumor cell lines scispace.comresearchgate.net. The mechanisms underlying these activities are a subject of ongoing research.

One area of investigation involves the potential of this compound to interact with proteins and enzymes critical for cellular processes. While specific direct protein targets for this compound are still being actively researched, the broader class of taiwaniaquinoids has shown effects that suggest interactions with pathways involved in cell growth and survival scispace.comresearchgate.net. For instance, studies on a synthetic taiwaniaquinoid analog have indicated a potential link between its apoptotic effects and the activation of caspase 9 and an increase in the Bax/Bcl-2 ratio researchgate.net. This suggests that related compounds, including this compound, might influence the balance of pro-apoptotic and anti-apoptotic proteins within cells, thereby promoting programmed cell death. Caspase 9 is a key initiator caspase in the intrinsic apoptotic pathway, and the Bax/Bcl-2 ratio is a critical determinant of mitochondrial outer membrane permeabilization, a pivotal event in this pathway.

Further biochemical studies are needed to precisely map the interactions of this compound with specific enzymes or proteins. The complexity of cellular signaling pathways means that a compound can exert its effects through modulating multiple targets or pathways. Research on other natural compounds with similar structural motifs (diterpenoids with quinone structures) has revealed diverse biochemical mechanisms, including interactions with enzymes involved in oxidative stress, inflammation, and cell cycle regulation mdpi.com. These findings provide potential avenues for investigating the biochemical interactions of this compound.

While detailed quantitative data on the binding affinities or enzymatic inhibition constants of this compound with specific biological targets are limited in the immediately available search results, the observed biological effects strongly imply such interactions occur. Future biochemical investigations utilizing techniques such as protein binding assays, enzyme activity measurements, and pull-down experiments coupled with mass spectrometry would be crucial in identifying the direct molecular targets of this compound and quantifying the strength of these interactions.

The study of the biosynthesis of taiwaniaquinoids also provides insights into the biochemical transformations involved in their formation, which could indirectly inform research into their interactions. The proposed biosynthetic pathways involve enzymatic reactions that convert abietane (B96969) diterpenoids into the unique abeo-abietane structure of taiwaniaquinoids researchgate.netresearchgate.net. Understanding the enzymes involved in the synthesis of this compound might offer clues about the types of biochemical environments and reactions it is predisposed to participate in.

Derivatives, Analogues, and Chemical Libraries for Research

Design and Synthesis of Novel Taiwaniaquinone A Analogues for Mechanistic Probes

The synthesis of this compound analogues is a complex challenge that has been approached through various innovative strategies. Researchers have developed divergent and convergent synthetic routes to access the core 4a-methylhexahydrofluorene skeleton and introduce diverse functionalities. These synthetic analogues serve as crucial mechanistic probes to understand the biological pathways modulated by this class of compounds.

Several key synthetic strategies have been employed:

Divergent Total Synthesis: A divergent approach has been successfully used for the total synthesis of several taiwaniaquinoids, including racemic this compound. nih.gov This method involves creating an advanced common intermediate that can then be converted into various final products. For example, an intermediate with a trans A/B ring junction was assembled using a Bi(OTf)3-catalyzed cationic cyclization and a Wolff-type ring contraction as key steps. nih.gov This intermediate was subsequently transformed into this compound and Taiwaniaquinone F, as well as Taiwaniaquinol B and D. nih.gov

Enantiospecific Synthesis: Methodologies for the enantiospecific synthesis of taiwaniaquinoids have been developed, notably utilizing a thermal 6π electrocyclization. researchgate.netrsc.org This approach has enabled the preparation of 4a-methylhexahydrofluorene terpenoids with a specific A/B trans-configuration for the first time, leading to the first synthesis of (-)-Taiwaniaquinone H and (-)-Dichroanone. researchgate.netrsc.org

Nazarov Cyclization: A concise and convergent synthetic approach toward the taiwaniaquinoid family has been developed based on the Nazarov cyclization. acs.org This strategy is particularly effective for constructing the central indanone or indene (B144670) moieties characteristic of these natural products. acs.org This has led to the total synthesis of Taiwaniaquinone H and Dichroanone. acs.org

Remote C-H Functionalization: An unusual remote C-H functionalization has been utilized in the synthesis of Taiwaniaquinol A from Taiwaniaquinone F. nih.govresearchgate.netacs.org This reaction, triggered by sunlight, highlights novel, potentially biomimetic pathways for generating structural diversity within the taiwaniaquinoid family. nih.govresearchgate.netacs.org

These synthetic routes allow for systematic modifications of the this compound scaffold. Analogues can be designed by altering substituents on the aromatic ring, modifying the stereochemistry of the A/B ring junction, or introducing functional groups at various positions to probe interactions with biological targets.

Comparative In Vitro Research Activity of Synthetic Derivatives

The development of synthetic routes has enabled the creation of libraries of this compound analogues and other taiwaniaquinoids, which have been evaluated for their biological activities in various in vitro assays. These studies are crucial for establishing structure-activity relationships (SAR) and identifying derivatives with enhanced potency or selectivity.

Initial studies on naturally occurring taiwaniaquinoids revealed their potential cytotoxic activity. researchgate.net For instance, Taiwaniaquinones A and D, along with Taiwaniaquinols A and C, have demonstrated cytotoxic effects. researchgate.net Subsequent research has focused on synthetic derivatives to explore this potential further.

A notable example is the synthetic taiwaniaquinoid designated as C36, which has shown potent in vitro antitumor activity against breast cancer cells. researchgate.net Further investigation revealed that C36 significantly reduces tumor growth in immune-competent mouse models implanted with mammary tumor cells, improving survival rates. researchgate.net The promising activity of synthetic compounds like C36 underscores the therapeutic potential of the taiwaniaquinoid scaffold. researchgate.net

The table below summarizes the reported in vitro activities of selected this compound-related compounds.

| Compound/Derivative | Activity Type | Cell Lines/Assay | Key Findings | Reference(s) |

| This compound | Cytotoxic | Not specified | Exhibits cytotoxic activity. | researchgate.net |

| Taiwaniaquinone D | Cytotoxic | Not specified | Exhibits cytotoxic activity. | researchgate.net |

| Taiwaniaquinol A | Cytotoxic | Not specified | Exhibits cytotoxic activity. | researchgate.net |

| Taiwaniaquinol C | Cytotoxic | Not specified | Exhibits cytotoxic activity. | researchgate.net |

| Standishinal | Aromatase Inhibitor | Not specified | Potential antitumor agent for breast cancer. | researchgate.net |

| Synthetic Compound C36 | Antitumor | E0771 mouse mammary tumor cells | Potent in vitro and in vivo activity against breast cancer cells. | researchgate.net |

These comparative studies are essential for guiding the design of future generations of analogues with improved pharmacological profiles.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods for Structure Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the detailed structure of Taiwaniaquinone A. Both ¹H and ¹³C NMR spectra provide information about the types of protons and carbons present, their chemical environments, and their connectivity deepdyve.comacs.orgacs.org. Analysis of chemical shifts, coupling constants, and integration values allows for the assignment of specific signals to different parts of the molecule, confirming the presence of characteristic functional groups and the arrangement of the carbon skeleton. For instance, ¹H NMR spectra can reveal the presence of methyl groups, isopropyl protons, aromatic protons, and protons adjacent to carbonyl groups deepdyve.com. ¹³C NMR spectroscopy provides insights into the carbon framework, including quaternary carbons, carbonyl carbons, and carbons involved in double bonds deepdyve.com.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound nih.govdeepdyve.comresearchgate.net. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS), including HRMS-ESI (Electrospray Ionization), are used. HRMS-ESI can provide a highly accurate mass-to-charge ratio ([M + H]⁺), which helps confirm the molecular formula (C₂₁H₂₈O₄ for Taiwaniaquinone, although note that this compound is C₂₀H₂₆O₄ nih.govnih.gov) and can indicate the presence of specific atoms deepdyve.com. MS fragmentation patterns can also provide structural information by breaking the molecule into characteristic ions.

PubChem, a public database of chemical substances, includes spectral information for Taiwaniaquinone, such as ¹³C NMR and GC-MS data nih.gov.

Table 1: Examples of Spectroscopic Data for this compound (Illustrative based on search results)

| Spectroscopic Method | Key Information Provided | Example Observation (Illustrative) | Source Type |

| ¹H NMR | Number and type of protons, connectivity | Signals for methyls, isopropyl, aromatic/olefinic protons, aldehydic proton | Research Papers deepdyve.comacs.orgacs.org |

| ¹³C NMR | Number and type of carbons, functional groups | Signals for carbonyls, quaternary carbons, aromatic/olefinic carbons, methyl carbons | PubChem nih.gov, Research Papers deepdyve.comacs.org |

| Mass Spectrometry (e.g., HRMS-ESI) | Molecular weight, elemental composition | Accurate mass corresponding to [M + H]⁺ ion, fragmentation pattern | Research Papers nih.govacs.orgdeepdyve.com |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the isolation and purification of this compound from natural sources or synthetic reaction mixtures, as well as for assessing its purity advancechemjournal.comopenaccessjournals.com. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Different modes of HPLC, such as reversed-phase HPLC, are commonly used for the purification of natural products and synthetic compounds nih.gov.

Preparative HPLC allows for the isolation of sufficient quantities of this compound for further characterization and study advancechemjournal.comnih.gov. Analytical HPLC is used to determine the purity of a sample by separating the target compound from impurities. The purity is typically assessed by integrating the peak area corresponding to this compound relative to the total area of all peaks in the chromatogram sepscience.com. UV detectors, often part of a Photodiode Array (PDA) detector, are commonly used in HPLC for detecting taiwaniaquinoids due to the presence of chromophores in their structure sepscience.com. The consistency of the UV spectrum across an eluting peak can be used as an indicator of peak purity sepscience.com. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing a more definitive assessment of purity by identifying coeluting compounds based on their mass-to-charge ratios sepscience.com.

Table 2: Role of HPLC in this compound Research

| HPLC Application | Purpose | Key Outcome |

| Isolation | Separating this compound from complex mixtures (natural extracts or synthesis) | Obtaining pure compound for characterization and study |

| Purification | Removing impurities from synthesized or extracted this compound | Ensuring high purity for accurate analysis and biological testing |

| Purity Assessment | Determining the percentage of this compound in a sample | Quality control and verification of synthetic efficiency |

Crystallographic Studies of this compound and Its Complexes

X-ray crystallography is a powerful technique for obtaining the definitive three-dimensional structure of a crystalline compound, including the absolute stereochemistry crystallography.netnih.govcaltech.edu. While direct crystallographic data for this compound itself were not extensively found in the search results, crystallographic studies have been reported for related taiwaniaquinoid compounds or intermediates in their synthesis crystallography.netnih.govcaltech.edu. These studies are crucial for confirming the proposed structures based on NMR and MS data and for establishing the stereochemical assignments, particularly for complex natural products with multiple chiral centers like the taiwaniaquinoids nih.govcaltech.edu.

Crystallographic data typically include unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates crystallography.net. This information allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular structure in the solid state. Crystallographic studies can also be performed on complexes that this compound might form, which could provide insights into its interactions with other molecules. For example, crystallography has been used to confirm the structure and absolute stereochemistry of intermediates in the synthesis of taiwaniaquinoids nih.govcaltech.edu. The Crystallography Open Database (COD) contains crystallographic information for some related compounds crystallography.net.

Table 3: Information from Crystallographic Studies (Based on related compounds)

| Crystallographic Parameter | Significance | Example Data (Illustrative, based on related compounds) | Source Type |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Describes the size and shape of the unit cell in the crystal lattice | a = 8.903 Å, b = 10.455 Å, c = 10.571 Å, α = 90°, β = 92.511°, γ = 90° crystallography.net | Crystallographic Databases crystallography.net |

| Space Group | Describes the symmetry elements of the crystal lattice | P 1 2₁ 1 crystallography.net | Crystallographic Databases crystallography.net |

| Atomic Coordinates | Precise 3D position of each atom in the unit cell | Allows for determination of bond lengths, angles, and stereochemistry | Crystallographic Databases crystallography.net |

| Residual Factors (R factors) | Indicate the agreement between the experimental data and the crystallographic model | R = 0.0309 crystallography.net | Crystallographic Databases crystallography.net |

Future Directions in Taiwaniaquinone a Research

Unexplored Biosynthetic Avenues and Enzymatic Characterization

The biosynthesis of taiwaniaquinoids, including Taiwaniaquinone A, is thought to involve a significant rearrangement of an abietane-type diterpenoid precursor, leading to the characteristic 6-5-6 fused ring system. semanticscholar.orgresearchgate.net While several hypotheses have been proposed and supported by chemical synthesis, the precise enzymatic machinery driving these transformations in Taiwania cryptomerioides remains largely uncharacterized. semanticscholar.orgresearchgate.netnih.gov

Future research will likely focus on:

Identification and Characterization of Key Enzymes: This includes isolating and characterizing the specific cytochrome P450 enzymes, oxidoreductases, and other catalytic proteins responsible for the oxidative cleavage and rearrangement of the abietane (B96969) skeleton. semanticscholar.orgnih.gov Understanding these enzymes at a molecular level could pave the way for biocatalytic production of this compound and its analogues. nih.gov

Elucidation of Alternative Biosynthetic Pathways: Some studies suggest the possibility of non-enzymatic, light-mediated transformations in the biosynthesis of related compounds like taiwaniaquinol A from taiwaniaquinone F. semanticscholar.orgresearchgate.netnih.gov Further investigation is needed to determine if similar photochemical or redox-neutral processes play a role in the formation of other taiwaniaquinoids. researchgate.net The proposed biogenetic pathway involving the cleavage of the C7-C8 double bond of abietane diterpenes also warrants further exploration. acs.org

Advancements in Asymmetric and Biomimetic Synthetic Methodologies

Significant progress has been made in the total synthesis of this compound and its congeners. rsc.orgrsc.org However, developing more efficient, stereoselective, and scalable synthetic routes remains a key objective.

Future advancements are anticipated in the following areas:

Asymmetric Synthesis: While several asymmetric syntheses of taiwaniaquinoids have been reported, often employing methods like palladium-catalyzed asymmetric α-arylation or conjugate addition, there is still a need for more versatile and efficient strategies to control the stereochemistry of the benzylic quaternary center. nih.govacs.orgacs.orgcore.ac.uk The development of novel chiral catalysts and methodologies will be crucial.

Biomimetic Synthesis: Synthetic strategies that mimic the proposed biosynthetic pathways, such as those involving a benzilic acid rearrangement or a Wolff rearrangement to achieve ring contraction, have proven successful. semanticscholar.orgrsc.orgntu.ac.uk Further refinement of these biomimetic approaches could lead to more concise and elegant syntheses. nih.govthieme-connect.de The exploration of one-pot thermal ring expansion/4π-electrocyclization strategies also shows promise for protecting-group-free syntheses. acs.org

Identification of Novel Molecular Targets and Pathways for Research

This compound and its derivatives have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. researchgate.netrsc.orgresearchgate.net However, a comprehensive understanding of their molecular mechanisms of action is still evolving.

Future research in this area will likely involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins and pathways that interact with this compound.

Pathway Analysis: Investigating how this compound modulates key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MEK/ERK pathways, which have been shown to be affected by related compounds. ugr.esnih.gov Further studies are needed to see if this compound also induces apoptosis and cell cycle arrest through similar mechanisms. ugr.esdntb.gov.ua

Development of this compound as a Tool Compound in Biological Research

A "tool compound" is a selective small molecule that can be used to study biological processes. nih.gov Given its potent biological activity, this compound has the potential to be developed into a valuable tool for chemical biology. ntu.ac.uknih.gov

Key future directions include:

Synthesis of Analogs and Probes: The development of synthetic routes that allow for the late-stage functionalization of the this compound scaffold is essential. researchgate.net This will enable the creation of a library of analogs with varied properties and the synthesis of tagged probes (e.g., with fluorescent dyes or biotin) for use in pull-down assays and imaging studies to identify its molecular targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effects on its biological activity will provide valuable insights into the key pharmacophoric features and help in designing more potent and selective derivatives. researchgate.net

Computational Chemistry and Artificial Intelligence in this compound Research

Computational approaches are becoming increasingly integral to natural product research. chemrxiv.org

In the context of this compound, these technologies can be applied to:

Elucidate Reaction Mechanisms: Computational modeling can provide insights into the feasibility and mechanisms of proposed biosynthetic and synthetic reactions, such as the benzilic acid rearrangement. semanticscholar.org

Predict Molecular Properties and Targets: Molecular docking and dynamics simulations can be used to predict the binding of this compound to potential protein targets and to understand the structural basis of its activity. acs.org

Accelerate Drug Discovery and Synthesis: Artificial intelligence (AI) and machine learning algorithms can be employed to analyze large datasets from SAR studies to predict the bioactivity of novel analogs, and to assist in the design of efficient retrosynthetic pathways. sioc-journal.cnresearchgate.netengineering.org.cnuni-jena.de The use of AI can help mine experimental data to accelerate chemical research and optimize synthetic strategies. sioc-journal.cnresearcher.life

Q & A

Q. What are the established synthetic routes for Taiwaniaquinone A, and how do reaction conditions influence product selectivity?

this compound (TQA) is synthesized via multi-step reactions involving halogenation and oxidation. A key route starts with compound 56 (a cyclohexane derivative with methyl and aldehyde groups) using BBr₃ in CH₂Cl₂ at −78°C to −15°C, followed by CAN in MeCN:H₂O at 0°C to yield TQA . Reaction conditions like temperature, solvent polarity, and catalyst choice critically affect regioselectivity. For example, low temperatures stabilize intermediates, reducing side reactions, while CAN mediates selective oxidations. Researchers should optimize these parameters via controlled stepwise trials and monitor outcomes using HPLC or LC-MS .

Q. How can researchers validate the structural configuration of this compound, particularly its fused 5-6 ring system?

Structural confirmation relies on spectroscopic techniques:

- NMR : Compare coupling constants (e.g., J values for protons on the fused rings) to distinguish cis/trans configurations.

- X-ray crystallography : Resolve the stereochemistry of the fused bicyclic system definitively .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts or optical rotations, aligning with experimental data .

Q. What methodologies are recommended for assessing this compound's bioactivity in vitro?

Standard assays include:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antioxidant activity : DPPH radical scavenging or FRAP assays.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Ensure dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) to validate results .

Advanced Research Questions

Q. Why is the synthesis of this compound's trans-5-6 fused ring system more challenging than its cis counterpart?

The trans configuration introduces steric strain due to non-planar ring fusion, making thermodynamic stabilization difficult. In contrast, cis-5-6 systems (e.g., in Taiwaniaquinol B) are more stable. Strategies to address this include:

- Chiral catalysts : Use asymmetric catalysis (e.g., Reetz reagent) to control stereochemistry during ring closure .

- Protecting groups : Temporarily shield reactive sites to direct regioselectivity .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the desired product .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from:

- Sample purity : Verify compound purity (>95%) via HPLC and mass spectrometry.

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and replicate experiments across labs.

- Structural analogs : Confirm that bioactivity is not due to co-isolated derivatives (e.g., Taiwaniaquinone F) using comparative bioassays . Meta-analyses of existing data, as outlined in , can identify systematic biases .

Q. What strategies optimize enantiomeric control during this compound's asymmetric synthesis?

- Chiral auxiliaries : Temporarily introduce chiral groups to steer stereochemistry, later removed via hydrolysis.

- Organocatalysis : Employ proline-derived catalysts for Michael additions or cyclizations.

- Dynamic kinetic resolution : Use catalysts that racemize intermediates selectively . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry and refine conditions iteratively .

Q. How should researchers design comparative studies between this compound and its analogs (e.g., Taiwaniaquinols)?

- Structural alignment : Use molecular docking to compare binding affinities to target proteins (e.g., kinases).

- SAR analysis : Systematically modify functional groups (e.g., hydroxylation, methylation) and assess bioactivity shifts.

- Stability profiling : Compare oxidation susceptibility under physiological conditions via accelerated stability testing .

Q. What experimental frameworks are recommended for studying this compound's metabolic stability?

- In vitro models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism, quantifying parent compound depletion via LC-MS/MS.

- Metabolite identification : Employ high-resolution MSⁿ to trace metabolic pathways.

- Computational tools : Predict metabolic hotspots using software like ADMET Predictor™ .

Methodological Guidance

- Data reporting : Follow journal guidelines (e.g., Tetrahedron Letters) for detailing synthetic procedures, spectral data, and statistical analyses .

- Literature review : Use systematic search tools (PubMed, Web of Science) with Boolean operators to avoid retrieval biases .

- Conflict resolution : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and disclose limitations transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.